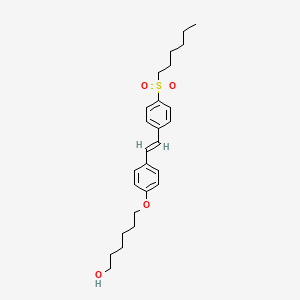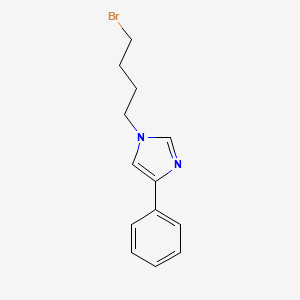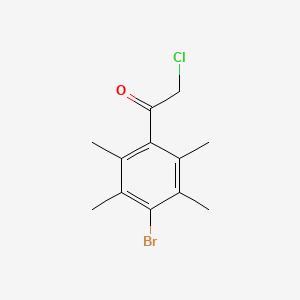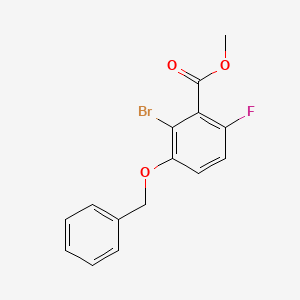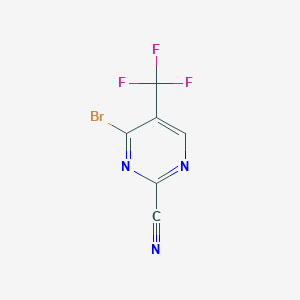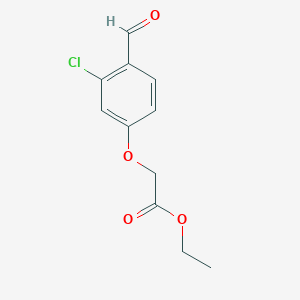
Ethyl 2-(3-chloro-4-formylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-chloro-4-formylphenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenoxyacetate moiety, which is further substituted with a chloro and formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-4-formylphenoxy)acetate typically involves the reaction of 3-chloro-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-chloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(3-chloro-4-carboxyphenoxy)acetate.
Reduction: 2-(3-chloro-4-hydroxyphenoxy)acetate.
Substitution: 2-(3-amino-4-formylphenoxy)acetate or 2-(3-thiol-4-formylphenoxy)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-chloro-4-formylphenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-chloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-(3-chloro-4-formylphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-chloro-2-formylphenoxy)acetate: Similar structure but with different substitution pattern.
Ethyl 2-(3-bromo-4-formylphenoxy)acetate: Bromine instead of chlorine, leading to different reactivity.
Ethyl 2-(3-chloro-4-methoxyphenoxy)acetate: Methoxy group instead of formyl, affecting its chemical properties.
Propiedades
Fórmula molecular |
C11H11ClO4 |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
ethyl 2-(3-chloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-9-4-3-8(6-13)10(12)5-9/h3-6H,2,7H2,1H3 |
Clave InChI |
JJSFXCGCHUACHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC(=C(C=C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


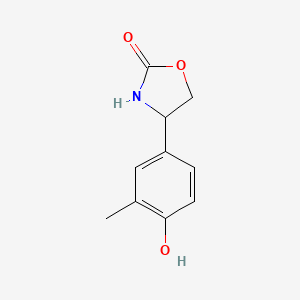
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

![6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)


![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
